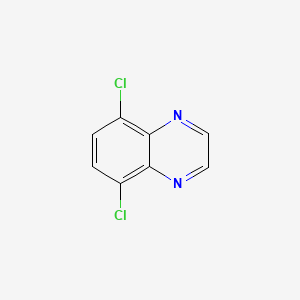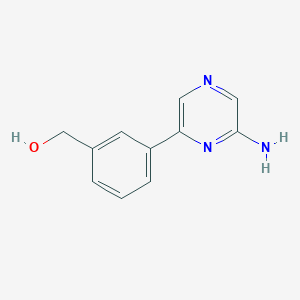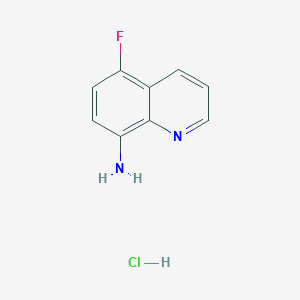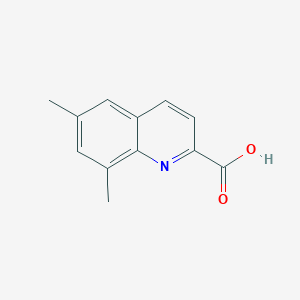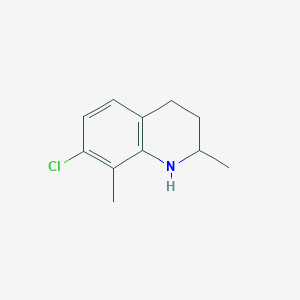
5-Acetylnaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetylnaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound features an acetyl group attached to the naphthalene ring, which contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylnaphthalene-1,4-dione typically involves the acetylation of naphthalene-1,4-dione. One common method is the Friedel-Crafts acylation reaction, where naphthalene-1,4-dione is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
5-Acetylnaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.
Biology: The compound is used in studies related to enzyme inhibition and cellular processes.
Medicine: Research explores its potential as an antimicrobial and anticancer agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Acetylnaphthalene-1,4-dione involves its interaction with cellular components and enzymes. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for anticancer therapies. Additionally, its ability to inhibit specific enzymes contributes to its antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
Naphthoquinone: The parent compound, known for its biological activity.
5-Hydroxynaphthalene-1,4-dione: A hydroxylated derivative with distinct properties.
2-Bromonaphthalene-1,4-dione: A halogenated derivative with unique reactivity.
Uniqueness
5-Acetylnaphthalene-1,4-dione stands out due to its acetyl group, which enhances its reactivity and potential applications. The presence of the acetyl group allows for specific interactions with biological targets and contributes to its diverse chemical behavior.
Propiedades
Número CAS |
62185-69-7 |
|---|---|
Fórmula molecular |
C12H8O3 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
5-acetylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H8O3/c1-7(13)8-3-2-4-9-10(14)5-6-11(15)12(8)9/h2-6H,1H3 |
Clave InChI |
WFMIAEHBCQQOPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC2=C1C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine](/img/structure/B11900592.png)
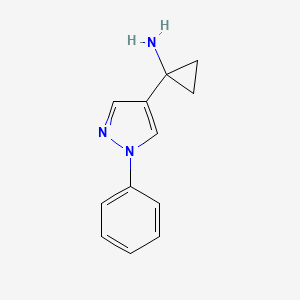
![3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11900596.png)
![8-Methyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B11900597.png)



